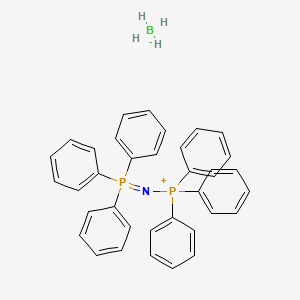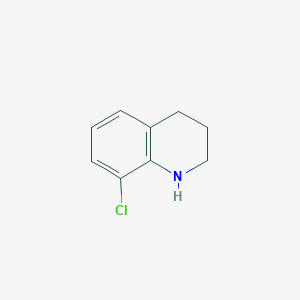
8-クロロ-1,2,3,4-テトラヒドロキノリン
概要
説明
8-Chloro-1,2,3,4-tetrahydroquinoline is an organic compound that is a derivative of tetrahydroquinoline . It is a colorless oil and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves various methods such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes . The synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline specifically involves reaction conditions with hydrogen in water at 20°C for 24 hours .Molecular Structure Analysis
The molecular formula of 8-Chloro-1,2,3,4-tetrahydroquinoline is C9H10ClN . The InChI code is 1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . The molecular weight is 167.63 g/mol .Chemical Reactions Analysis
The chemical reactions of 8-Chloro-1,2,3,4-tetrahydroquinoline involve a reduction-Michael addition sequence . The reaction conditions include the presence of hydrogen in water at 20°C for 24 hours .Physical and Chemical Properties Analysis
8-Chloro-1,2,3,4-tetrahydroquinoline has a molecular weight of 167.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 167.0501770 g/mol and the monoisotopic mass is also 167.0501770 g/mol . The topological polar surface area is 12 Ų .科学的研究の応用
医薬品化学
8-クロロ-1,2,3,4-テトラヒドロキノリンは、1,2,3,4-テトラヒドロイソキノリン (THIQ) アナログの一種です . THIQ アナログは、天然化合物と合成化合物を含め、さまざまな感染性病原体や神経変性疾患に対して多様な生物活性を示すことがわかっています . このため、THIQ ヘテロ環骨格は科学界において注目を集めており、強力な生物活性を有する新規 THIQ アナログの開発につながっています .
医薬品合成
テトラヒドロキノリン構造は、生物活性天然物や医薬品合成に使用されます . タンデム反応やカスケード反応としても知られるドミノ反応は、これらの化合物を合成するための非常に効果的な戦略として台頭してきました . これらの方法により、化学者は、多くの場合、生体模倣経路を介して、簡単な出発物質を使用して、複雑な合成変換を高い効率で行うことができます .
生物学的評価研究
生物学的評価研究の目的で、新規な 1,2,3,4-テトラヒドロキノリンハイブリッドが合成されました . これらの化合物は、ハイブリッドと名付けられ、その生物学的可能性を理解するための研究に使用されます .
構造活性相関 (SAR) 研究
8-クロロ-1,2,3,4-テトラヒドロキノリンを含む THIQ アナログの構造活性相関 (SAR) は、重要な研究分野です . SAR 研究は、化合物の化学構造とその生物活性との関係を理解するのに役立ちます .
作用機序研究
8-クロロ-1,2,3,4-テトラヒドロキノリンの作用機序を理解するための研究も行われています . これらの研究は、化合物が生物系とどのように相互作用し、その生物活性にどのように寄与するかについての洞察を提供します .
アミノ酸残基との相互作用
8-クロロ-1,2,3,4-テトラヒドロキノリンは、1,2,4-トリアゾロ [4,3-a] ピリジン環との相互作用により、その表面にあるアミノ酸残基と結合できることが示唆されています . この相互作用は、化合物の生物活性に関与している可能性があります .
作用機序
Target of Action
It is known that tetrahydroquinoline derivatives have a wide range of biological and pharmacological activities . They are known to interact with various proteins and enzymes, leading to their therapeutic effects .
Mode of Action
It is known that tetrahydroquinoline derivatives can interact with their targets and cause changes in their function . For instance, some derivatives are known to inhibit the complex formation of CDK5/p25, which leads to hyperphosphorylation of tau . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might also interact with its targets in a similar manner.
Biochemical Pathways
Tetrahydroquinoline derivatives are known to affect various biochemical pathways . For instance, they can influence the production of hemozoin by the parasite inside red blood cells . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might also affect similar biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic behavior of tetrahydroquinoline has been investigated using animal models . This suggests that similar studies might be needed to understand the pharmacokinetics of 8-Chloro-1,2,3,4-tetrahydroquinoline.
Result of Action
It is known that tetrahydroquinoline derivatives can have various effects at the molecular and cellular level . For instance, they can reduce the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells . This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline might have similar effects.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . This suggests that environmental factors such as light, humidity, and temperature might influence the action, efficacy, and stability of 8-Chloro-1,2,3,4-tetrahydroquinoline.
Safety and Hazards
将来の方向性
The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Chloro-1,2,3,4-tetrahydroquinoline, is an active area of research due to their diverse biological activities . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
生化学分析
Biochemical Properties
8-Chloro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 8-Chloro-1,2,3,4-tetrahydroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 8-Chloro-1,2,3,4-tetrahydroquinoline can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 8-Chloro-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable interaction is with the enzyme acetylcholinesterase, where 8-Chloro-1,2,3,4-tetrahydroquinoline acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system. This inhibition can lead to changes in gene expression related to neurotransmission and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-1,2,3,4-tetrahydroquinoline change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 8-Chloro-1,2,3,4-tetrahydroquinoline can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of 8-Chloro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .
Metabolic Pathways
8-Chloro-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolism of neurotransmitters and other bioactive molecules. These interactions can lead to changes in metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 8-Chloro-1,2,3,4-tetrahydroquinoline is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 8-Chloro-1,2,3,4-tetrahydroquinoline affects its activity and function. It is often found in the cytoplasm and can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions .
特性
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDMOYGCYVCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291712 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-36-0 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



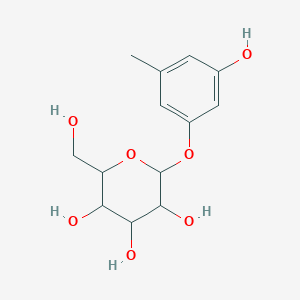
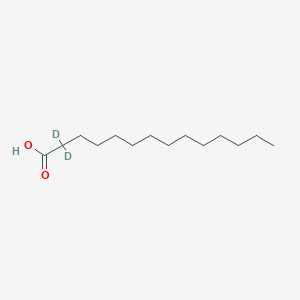
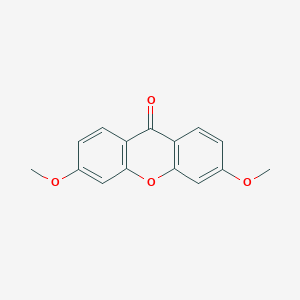

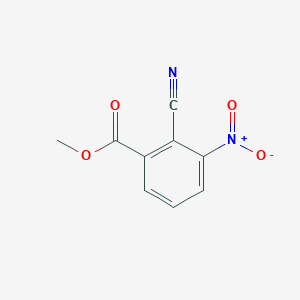
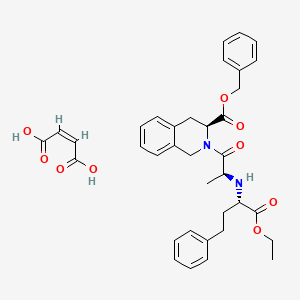
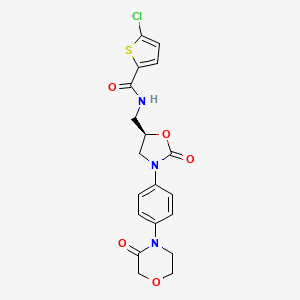


![(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1631658.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1631662.png)
